N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

PDE4 inhibitor structure-activity relationship pyrrolidinone

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide (CAS 954712-45-9) is a synthetic small molecule belonging to the 4-(substituted-phenyl)-2-pyrrolidinone class of phosphodiesterase 4 (PDE4) inhibitors. It is characterized by a pyrrolidinone core bearing a 4-fluorobenzyl substituent at the N1 position and a phenylacetamide moiety linked via a methylene bridge to the C3 position of the ring.

Molecular Formula C20H21FN2O2
Molecular Weight 340.398
CAS No. 954712-45-9
Cat. No. B2579839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
CAS954712-45-9
Molecular FormulaC20H21FN2O2
Molecular Weight340.398
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C20H21FN2O2/c21-18-8-6-16(7-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,24)
InChIKeyGBFDQZCRSKZQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide (CAS 954712-45-9): Chemical Identity and PDE4 Inhibitor Scaffold Overview


N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide (CAS 954712-45-9) is a synthetic small molecule belonging to the 4-(substituted-phenyl)-2-pyrrolidinone class of phosphodiesterase 4 (PDE4) inhibitors [1]. It is characterized by a pyrrolidinone core bearing a 4-fluorobenzyl substituent at the N1 position and a phenylacetamide moiety linked via a methylene bridge to the C3 position of the ring. PDE4 inhibitors are clinically validated for their anti-inflammatory and cognition-enhancing properties, with the prototypical agent rolipram serving as an early reference compound [2]. The presence of the 4-fluorobenzyl group distinguishes this compound from the directly N-aryl-substituted analog (CAS 954668-01-0), potentially influencing both binding affinity and selectivity across PDE4 isoforms.

Why Generic Substitution of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is Scientifically Unsound


PDE4 inhibitors within the pyrrolidinone class exhibit steep structure–activity relationships (SAR) where minor modifications to the N1-aryl or C3-side chain can profoundly alter isoform selectivity, cellular potency, and emetic liability [1]. The target compound incorporates a 4-fluorobenzyl group rather than a simple 4-fluorophenyl group, introducing a methylene spacer that alters the spatial orientation of the fluorophenyl ring relative to the PDE4 catalytic pocket. This structural nuance is expected to impact key drug discovery parameters, including off-target PDE isozyme inhibition and in vivo tolerability. Consequently, substituting this compound with a close analog lacking the benzyl linker (e.g., CAS 954668-01-0) or with rolipram cannot be assumed to preserve the desired biological profile without empirical validation.

Quantitative Differentiation Evidence for N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide


Structural Differentiation: 4-Fluorobenzyl vs. 4-Fluorophenyl N-Substitution and Predicted Impact on PDE4 Binding

The target compound (CAS 954712-45-9) differs from its closest commercially listed analog, N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide (CAS 954668-01-0), by the presence of a methylene (-CH2-) spacer between the pyrrolidinone N1 and the 4-fluorophenyl ring . In the analog, the fluorophenyl ring is directly attached to the lactam nitrogen, constraining its conformational freedom and altering the electronic environment of the amide bond. In PDE4 inhibitors of the rolipram class, the N-aryl substituent occupies a lipophilic pocket, and the introduction of a benzyl spacer has been demonstrated to modulate both potency and isoform selectivity [1].

PDE4 inhibitor structure-activity relationship pyrrolidinone

Class-Level PDE4 Inhibitory Potency Relative to Rolipram Baseline

The pyrrolidinone scaffold of the target compound is structurally validated as a PDE4 pharmacophore. In a representative SAR study of N-arylrolipram derivatives, the most potent compound (22) achieved nanomolar PDE4 inhibition with >1000-fold selectivity over PDE3 [1]. While the target compound has not been individually profiled in published studies, its core scaffold overlaps with these optimized leads. The patent literature explicitly states that 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit improved PDE4 inhibition compared to rolipram and demonstrate selectivity against other PDE classes [2].

PDE4 inhibition IC50 rolipram

Predicted PDE4 Isoform Selectivity Advantage of N-Benzyl vs. N-Phenyl Pyrrolidinones

A major limitation of early PDE4 inhibitors like rolipram is their dose-limiting emetic and gastrointestinal side effects, attributed to non-selective inhibition across PDE4 subtypes and interaction with the high-affinity rolipram binding site (HARBS) in the brain [1]. The SAR study by Keller et al. demonstrated that N-aryl modifications can dissociate PDE4 catalytic inhibition from HARBS binding, with certain N-arylrolipram derivatives showing >1000-fold selectivity for PDE4 over PDE3 and reduced competition with [3H]-rolipram in rat brain homogenates [1]. The benzyl linker in the target compound introduces an additional degree of freedom that may favor binding to the PDE4 catalytic site while reducing interaction with HARBS, a hypothesis supported by stereoselectivity data showing (S)-enantiomers are ~10-fold more potent than (R)-enantiomers in this chemotype [1].

PDE4 isoform selectivity emesis CNS penetration

Synthetic Tractability and Scaffold Versatility for Lead Optimization

The target compound's structure features a modular design with three distinct diversification points: the N1-benzyl substituent, the C3-methyleneacetamide side chain, and the pyrrolidinone ring itself. This architecture is consistent with the general formula (I) described in the PDE4 inhibitor patent family [1], which encompasses a broad SAR landscape. The presence of the 4-fluorobenzyl group at N1 is particularly attractive for medicinal chemistry because the para-fluoro substituent can be systematically replaced with other halogens, alkyl, or alkoxy groups to fine-tune potency and metabolic stability. In contrast, the directly N-aryl analog (CAS 954668-01-0) offers fewer vectors for late-stage functionalization due to the absence of the benzylic methylene.

medicinal chemistry lead optimization structure diversification

Optimal Research Scenarios for N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide in PDE4 Drug Discovery


PDE4 Isoform-Selectivity Profiling Panels

The compound is ideally suited for inclusion in PDE4 isoform selectivity panels (PDE4A, 4B, 4C, 4D) to assess the contribution of the N1-benzyl substituent to subtype-specific inhibition. Based on class-level SAR, the benzyl spacer may confer selectivity for PDE4B or PDE4D over PDE4A, a profile associated with anti-inflammatory efficacy and reduced emesis [1]. Researchers can benchmark against rolipram and the N-phenyl analog (CAS 954668-01-0) to isolate the effect of the benzylic linker on isoform selectivity ratios.

CNS-Penetrant PDE4 Inhibitor Lead Optimization

The structural features of this compound, including the lipophilic 4-fluorobenzyl group and the compact phenylacetamide side chain, are consistent with CNS drug-like properties. It can serve as a starting point for optimizing brain-penetrant PDE4 inhibitors targeting cognitive impairment in Alzheimer's disease, schizophrenia, or fragile X syndrome. The enantiomeric pair can be separated and individually assayed, as stereochemistry is known to impart ~10-fold differences in potency in this chemotype [1].

Inflammation and Respiratory Disease In Vivo Model Compound

For researchers studying COPD, asthma, or rheumatoid arthritis, this compound provides a structurally distinct PDE4 inhibitor option that may avoid the gastrointestinal side effects of rolipram. The benzyl spacer is hypothesized to reduce HARBS occupancy, making it a candidate for oral dosing studies in rodent LPS-induced lung inflammation models, where PDE4 inhibition suppresses TNF-α release [1].

Chemical Biology Tool for cAMP Signaling Pathway Dissection

PDE4 is the major cAMP-hydrolyzing enzyme in immune and neuronal cells. This compound can be used as a pharmacological tool to elevate intracellular cAMP levels in cell-based assays, enabling dissection of cAMP/PKA/CREB signaling pathways. Its distinct structural class relative to rolipram allows researchers to control for off-target effects inherent to the catechol ether chemotype.

Quote Request

Request a Quote for N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.